Enantiomeric Identity: (2S) vs. (2R) Stereochemical Differentiation at the Benzylic Carbon
The (2S)-enantiomer (CAS 1212944-99-4) and the (2R)-enantiomer (CAS 1213923-94-4) are commercially available as separate entities with identical computed physicochemical properties (MW 181.23, TPSA 55.48, LogP 0.99572, H-Acceptors 3, H-Donors 2, Rotatable Bonds 3) . The sole differential is the absolute configuration at the C2 benzylic carbon, encoded by the Cahn–Ingold–Prelog descriptors in their SMILES strings: OC[C@@H](N) for the (2S) vs. OC[C@H](N) for the (2R) . Both are supplied at ≥98% purity. In the broader class of 1,2-amino alcohols, enantiomeric configuration has been shown to determine pharmacological activity; for example, (R)-2-amino-2-(4-methoxyphenyl)ethanol served as the active chiral auxiliary yielding pharmacologically active (2R)-IKM-159, while its (2S)-counterpart produced the inactive enantiomer [1]. Although no analogous receptor-level head-to-head data exist for the 3-methyl-substituted pair, the stereochemical identity of the procured enantiomer is the primary determinant of downstream diastereoselectivity in any asymmetric transformation.
| Evidence Dimension | Absolute configuration at benzylic C2 (stereochemical identity) |
|---|---|
| Target Compound Data | (2S): SMILES OC[C@@H](N)C1=CC=C(OC)C(C)=C1, CAS 1212944-99-4 |
| Comparator Or Baseline | (2R): SMILES OC[C@H](N)C1=CC=C(OC)C(C)=C1, CAS 1213923-94-4 |
| Quantified Difference | Opposite absolute configuration; all computed physicochemical parameters (MW, TPSA, LogP, H-Acceptors, H-Donors, Rotatable Bonds) are identical within computational precision |
| Conditions | Computed physicochemical properties from vendor technical datasheets (ChemScene); stereochemistry inferred from Cahn–Ingold–Prelog SMILES notation |
Why This Matters
For procurement supporting asymmetric synthesis or chiral resolution workflows, selecting the correct enantiomer is non-negotiable—the (2S) and (2R) forms are not interchangeable and will yield opposite diastereoselective outcomes when used as chiral auxiliaries or resolved intermediates.
- [1] Juknaitė, L.; Sugamata, Y.; Tokiwa, K.; et al. Studies on an (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) receptor antagonist IKM-159: asymmetric synthesis, neuroactivity, and structural characterization. Journal of Medicinal Chemistry 2013, 56 (6), 2343–2349. (R)-2-amino-2-(4-methoxyphenyl)ethanol as chiral auxiliary: (2R)-IKM-159 active, (2S)-IKM-159 inactive. View Source
